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Compound of Interest

Compound Name: 5-Iodonaphthalen-1-amine

CAS No.: 66640-75-3

Cat. No.: B1505344

Get Quote

CAS: 633-27-2 | Formula: C₁₀H₈IN | M.W.: 269.08 g/mol

Executive Summary
5-Iodonaphthalen-1-amine is a bifunctional naphthalene derivative characterized by a

lipophilic iodine substituent at the C5 position and a polarizable primary amine at C1. Unlike its

parent compound (1-naphthylamine), the introduction of the iodine atom significantly increases

lipophilicity (LogP > 3.5 estimated) and density, while reducing aqueous solubility to negligible

levels.

For research and development applications, Dimethyl Sulfoxide (DMSO) and

Dimethylformamide (DMF) are the definitive solvents for preparing high-concentration stock

solutions (>50 mM). Chlorinated solvents (DCM, Chloroform) serve as excellent process

solvents for extraction and synthesis.

Physicochemical Profile & Solubility Logic
To understand the solubility behavior of this molecule, one must analyze the competition

between the hydrophobic naphthalene-iodine core and the hydrophilic amine handle.
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Property Value (Approx.) Solubility Impact

Molecular Weight 269.08 g/mol

Moderate size; kinetics of

dissolution will be relatively

fast in good solvents.

LogP (Predicted) ~3.8 – 4.2

High Lipophilicity. Indicates

poor water solubility and high

affinity for non-polar/aprotic

solvents.

H-Bond Donors 1 (-NH₂)

Allows interaction with protic

solvents (MeOH, EtOH), but

the hydrophobic effect of the I-

Naphthalene core dominates.

pKa (Conj. Acid) ~3.5 – 4.0

Weak base. Solubility in water

can be enhanced only at pH <

2 (protonation of amine).

Physical State Solid (Crystalline)

Likely requires sonication or

gentle heating to break lattice

energy in moderate solvents.

Mechanism of Dissolution
The Iodine Effect: The large, polarizable iodine atom increases London dispersion forces,

making the crystal lattice energy higher than that of unsubstituted naphthylamine. This

generally lowers solubility in light alcohols (methanol) compared to the non-iodinated parent.

The Amine Effect: The -NH₂ group provides a "handle" for hydrogen bonding. This prevents

the molecule from being fully soluble in strictly non-polar alkanes (like Hexane) at room

temperature, often leading to oiling out or precipitation.

Solubility Landscape
The following categorization is based on structural analysis and standard behavior of halo-

amino-naphthalenes.
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A. Primary Solvents (Stock Solutions)
Recommended for biological assays and chemical stock storage.

DMSO (Dimethyl Sulfoxide):Excellent (>100 mg/mL). The high dielectric constant and ability

to accept H-bonds from the amine make this the universal solvent for this compound.

DMF (Dimethylformamide):Excellent (>100 mg/mL). Similar performance to DMSO; preferred

for synthetic reactions involving nucleophilic substitution.

B. Process & Reaction Solvents
Recommended for synthesis, extraction, and chromatography.

DCM (Dichloromethane):Good. The polarizability of DCM matches the iodine-naphthalene

core well.

Chloroform:Good. often superior to DCM for iodinated aromatics due to slightly higher boiling

point and solvation power.

Ethyl Acetate:Moderate to Good. Useful for extraction, though solubility may decrease at low

temperatures.

THF (Tetrahydrofuran):Good. Excellent for reactions; stabilizes the amine functionality.

C. Recrystallization Solvents (Temperature Dependent)
Ethanol / Methanol:Variable. Likely soluble at reflux (boiling) but sparingly soluble at room

temperature. This gradient makes them ideal candidates for recrystallization.

Acetonitrile:Moderate. Often used as a co-solvent in HPLC.

D. Anti-Solvents (Precipitation)
Water:Insoluble. (<0.01 mg/mL at neutral pH).

Hexanes/Pentane:Poor. The amine group creates enough polarity to resist dissolution in

pure alkanes, often resulting in a suspension or "oiling out."
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Experimental Protocol: Solubility Determination
Directive: Do not rely on literature values alone. Batch-to-batch crystal polymorphism can alter

solubility.

Workflow: Saturation Shake-Flask Method
This protocol ensures a self-validating measurement of thermodynamic solubility.

Reagents: HPLC-grade solvent, 5-Iodonaphthalen-1-amine (solid), 0.45 µm PTFE syringe

filters.

Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent in a chemically resistant

glass vial.

Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Note: Protect from light due to the

iodine substituent.

Filtration: Pass the suspension through a 0.45 µm PTFE filter to remove undissolved solid.

Quantification: Dilute the filtrate 100-fold in Acetonitrile and analyze via HPLC-UV (254 nm).

Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL in

DMSO).

Start: Excess Solid + Solvent Agitate 24h @ 25°C
(Protect from Light) Filter (0.45 µm PTFE) Dilute Filtrate (1:100)

in ACN
HPLC-UV Analysis

(254 nm)
Calculate Solubility

(mg/mL)

Click to download full resolution via product page

Figure 1: Standard Operating Procedure for thermodynamic solubility determination.

Critical Handling & Stability (Safety)
Light Sensitivity: Iodinated aromatics are prone to homolytic cleavage of the C-I bond under

UV light. Store solutions in amber vials.
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Oxidation: The primary amine at C1 is susceptible to oxidation (turning dark brown/purple)

upon prolonged exposure to air. Store solids under nitrogen/argon.

Toxicity: As a naphthylamine derivative, treat as a potential carcinogen and mutagen. Use

double-gloving and work within a fume hood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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